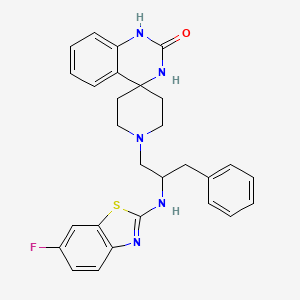
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H14OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a p-tolyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through a Grignard reaction, where the p-tolylthiophene reacts with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene-ethane derivative.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethanone.
Reduction: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the p-tolyl group.
1-(Thiophen-2-yl)ethan-1-ol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is unique due to the presence of both the p-tolyl group and the thiophene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H14OS |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H14OS/c1-10-2-4-11(5-3-10)12-8-13(6-7-14)15-9-12/h2-5,8-9,14H,6-7H2,1H3 |
Clave InChI |
UQYBCQSRHOTANZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B14123221.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)
![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)


